molecular formula C8H8O4 B031729 Griffonilide CAS No. 61371-55-9

Griffonilide

Cat. No. B031729
CAS RN: 61371-55-9
M. Wt: 168.15 g/mol
InChI Key: VXWUBYBAUIHOHG-DTLFHODZSA-N
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Description

Griffonilide is a butenolide, which is isolated from the roots of Semiaquilegia adoxoides . It often occurs alongside lithospermoside .


Molecular Structure Analysis

Griffonilide has a molecular formula of C8H8O4 and a molecular weight of 168.15 . The structure of Griffonilide includes 3 defined stereocentres .


Physical And Chemical Properties Analysis

Griffonilide has a molecular weight of 168.15 and its molecular formula is C8H8O4 . It appears as a solid, white to off-white in color .

Scientific Research Applications

Medicinal Applications

Griffonilide has been identified as a novel constituent of the medicinal plant Griffonia simplicifolia . This plant has been used traditionally for its therapeutic properties, and griffonilide contributes to its medicinal profile. Research indicates that griffonilide may have potential in treating various diseases and disorders due to its bioactive properties.

Biotechnology

In biotechnological research, griffonilide’s role is being explored for its potential in sustainable use and integration into healthcare systems as a therapeutic agent . Its presence in traditional medicinal plants like Griffonia simplicifolia suggests that it could be used to develop new biotechnological applications, such as drug delivery systems or as a component in bioactive materials.

Agriculture

Griffonilide has been mentioned in the context of agricultural applications, particularly in relation to its presence in plants used by indigenous populations to treat digestive disorders . This suggests that griffonilide could be explored for its use in enhancing crop resilience against diseases or improving soil health.

Food Industry

Griffonilide is listed as a reference substance with applications in food and beverages . This indicates its potential use as a flavoring agent or a food additive. Its role in the food industry could be significant in terms of enhancing taste, preservation, or nutritional value.

properties

IUPAC Name

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBYBAUIHOHG-DTLFHODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griffonilide

CAS RN

61371-55-9
Record name Griffonilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griffonilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources of griffonilide in nature?

A1: Griffonilide has been identified in several plant species, primarily belonging to the Fabaceae and Ranunculaceae families. These include:

  • Semiaquilegia adoxoides: A traditional Chinese medicinal plant where griffonilide content in roots has been reported between 0.17-0.49 mg/g. [, ]
  • Bauhinia pentandra: Griffonilide, along with a new derivative named 7-epi-griffonilide, has been isolated from the leaves of this plant. []
  • Tylosema esculentum (Marama bean): This plant is a significant source of griffonilide, which is primarily concentrated in the tubers. [, ]
  • Bauhinia winitii: This plant has demonstrated anti-diabetic potential, and griffonilide is one of the active compounds identified. []
  • Griffonia simplicifolia: This plant lends its name to the compound, as griffonilide was first isolated from this species. []
  • Bauhinia thonningii: Griffonilide has also been successfully isolated from the stem bark of this plant. []

Q2: What is the chemical structure of griffonilide and what is its molecular formula and weight?

A: Griffonilide is a lactone, specifically a benzofuranone derivative. Its molecular formula is C16H18O4, and its molecular weight is 274.3 g/mol. [, , ]

Q3: What analytical techniques are commonly employed for the isolation, characterization, and quantification of griffonilide?

A3: Researchers have utilized several methods for studying griffonilide, including:

  • Isolation and Purification: Chromatographic techniques such as silica column chromatography are frequently used to separate and purify griffonilide from plant extracts. []
  • Structural Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry, are crucial for elucidating the structure of griffonilide and confirming its identity. [, ]
  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying griffonilide. This technique allows for accurate determination of griffonilide content in various plant samples. [] Additionally, High-Performance Thin-Layer Chromatography (HPTLC) has been explored as a technique for analyzing griffonilide and other secondary metabolites in Semiaquilegiae Radix. []

Q4: What are the reported biological activities of griffonilide?

A4: While research on griffonilide is still ongoing, preliminary studies suggest it might possess various biological activities:

  • Antioxidant Activity: Griffonilide has shown promising antioxidant properties, particularly in scavenging superoxide radicals (O2−•) and hydroxyl radicals (•OH). This activity suggests potential benefits in protecting against oxidative stress-related diseases. []
  • Anti-diabetic Potential: Griffonilide exhibited significant α-glucosidase inhibitory activity in in vitro studies. This enzyme plays a crucial role in carbohydrate digestion and metabolism, making griffonilide a potential candidate for developing new anti-diabetic agents. []
  • Traditional Medicinal Uses: In traditional medicine, extracts from plants rich in griffonilide, like Tylosema esculentum, have been used to address digestive issues such as diarrhea. []

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